molecular formula C16H15NO7S B2615956 5-[(1,3-Benzodioxol-5-ylmethyl)sulfamoyl]-2-methoxybenzoic acid CAS No. 326881-93-0

5-[(1,3-Benzodioxol-5-ylmethyl)sulfamoyl]-2-methoxybenzoic acid

Cat. No. B2615956
CAS RN: 326881-93-0
M. Wt: 365.36
InChI Key: FPQLATWMHJBUEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-[(1,3-Benzodioxol-5-ylmethyl)sulfamoyl]-2-methoxybenzoic acid” is a chemical compound with the molecular formula C16H15NO7S . It has a molecular weight of 365.358 Da . The compound is also known by its IUPAC name, 5-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-2-methoxybenzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H15NO7S/c1-23-14-6-4-12(8-13(14)17(19,20)9-11-3-5-15-16(7-11)25-10-24-15)18-2/h3-8,18H,2,9-10H2,1H3 . This code provides a specific description of the compound’s molecular structure, including the arrangement of atoms and bonds.

Scientific Research Applications

Synthesis and Characterization of Zinc Phthalocyanine Derivatives
The study by Pişkin, Canpolat, and Öztürk (2020) focused on the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibited high singlet oxygen quantum yields, making them promising candidates for photodynamic therapy applications in cancer treatment due to their good fluorescence properties and appropriate photodegradation quantum yields (Pişkin, Canpolat, & Öztürk, 2020).

Toxicity Assessment of Benzoic Acid Derivatives
Gorokhova et al. (2020) assessed the toxic properties of several benzoic acid derivatives, including 2-methoxy-5-sulfamoylbenzoic acids, on laboratory rats. This study aimed to understand the potential toxic impacts of these compounds when ingested, providing crucial data for evaluating the safety of benzoic acid derivatives in chemical production (Gorokhova et al., 2020).

Microbial Biotransformation of Gallic Acid
Hsu et al. (2007) explored the biotransformation of gallic acid by Beauveria sulfurescens, leading to the production of new glucosidated compounds and demonstrating a parallel between microbial culture and mammalian metabolism. This study suggests the potential of using microbial cultures to generate mammalian metabolites for pharmacological and toxicological investigations (Hsu et al., 2007).

Photochemical Decomposition of Sulfamethoxazole
Zhou and Moore (1994) investigated the photochemical decomposition of sulfamethoxazole, identifying several photoproducts and postulating pathways for their formation. This research contributes to understanding the environmental fate of pharmaceutical compounds and their photodegradation mechanisms (Zhou & Moore, 1994).

Safety and Hazards

According to the available data, this compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H312, and H332 , which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. Always handle chemicals with appropriate safety precautions.

properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO7S/c1-22-13-5-3-11(7-12(13)16(18)19)25(20,21)17-8-10-2-4-14-15(6-10)24-9-23-14/h2-7,17H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQLATWMHJBUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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